molecular formula C6H18Br2N2 B8230960 hexane-1,6-diamine;dihydrobromide

hexane-1,6-diamine;dihydrobromide

Cat. No.: B8230960
M. Wt: 278.03 g/mol
InChI Key: XSYPBULLQGGYPJ-UHFFFAOYSA-N
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Description

Hexane-1,6-diamine dihydrobromide (C₆H₁₈Br₂N₂; CAS 24731-81-5) is the hydrobromic acid salt of hexane-1,6-diamine (HMD), a six-carbon aliphatic diamine. Its molecular weight is 278.032 g/mol, and it features two amine groups at terminal positions, which are protonated in the dihydrobromide form . This compound is widely used in pharmaceuticals, polymer synthesis, and nanomaterials due to its solubility in polar solvents and reactivity as a bifunctional nucleophile. Synonyms include Hexamethylenediamine dihydrobromide and 1,6-Hexanediamine dibromhydrate .

Properties

IUPAC Name

hexane-1,6-diamine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2BrH/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYPBULLQGGYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCN.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947662
Record name Hexane-1,6-diamine--hydrogen bromide (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24731-81-5
Record name Hexane-1,6-diamine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexamethylenediammonium dibromide
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Preparation Methods

Reaction Conditions and Optimization

The ammoniation of 1,6-dibromohexane proceeds via a nucleophilic substitution mechanism, where ammonia acts as both a reactant and a base. The reaction is represented by:

Br(CH2)6Br+4NH3H2N(CH2)6NH22HBr+2NH4Br\text{Br(CH}2\text{)}6\text{Br} + 4 \text{NH}3 \rightarrow \text{H}2\text{N(CH}2\text{)}6\text{NH}2 \cdot 2\text{HBr} + 2 \text{NH}4\text{Br}

Critical parameters include:

  • Ammonia-to-dibromohexane ratio : A molar excess of 60–100:1 ensures minimal polyamine formation, with 70–90:1 being optimal.

  • Temperature : Reactions occur at 100–175°C, with 130–150°C providing the best balance between reaction rate and side-product suppression.

  • Pressure : Operating pressures of 1,800–4,000 psig (preferably 3,000–4,000 psig) prevent ammonia vaporization and enhance reaction efficiency.

Table 1: Representative Reaction Conditions from Patent Examples

ExampleAmmonia (moles)Temperature (°C)Pressure (psig)Yield (%)
170–901404,00074
270–901404,00075
780–100100–1303,50093

The use of inert gases like nitrogen to pressurize the reactor further stabilizes the system, reducing side reactions such as cyclohexane diamine formation.

Catalysts and Solvents

Contrary to conventional ammoniation processes, this method explicitly excludes catalysts to avoid complicating product purification. Solvents such as toluene or heptane are employed in preliminary steps to dissolve 1,5-hexadiene during dibromohexane synthesis, but they are absent in the ammoniation stage to prevent interference.

Recovery of HMDA and HBr from Dihydrobromide

Post-synthesis, hexane-1,6-diamine dihydrobromide is processed to recover hexamethylenediamine (HMDA) and HBr, both of which are reused in subsequent cycles.

Neutralization and Extraction

In Example 1 of the patent, the dihydrobromide is neutralized with aqueous sodium hydroxide (50 wt.%), converting HBr to sodium bromide. HMDA is then extracted using ethyl ether, yielding 74% pure HMDA after solvent evaporation:

H2N(CH2)6NH22HBr+2NaOHH2N(CH2)6NH2+2NaBr+2H2O\text{H}2\text{N(CH}2\text{)}6\text{NH}2 \cdot 2\text{HBr} + 2 \text{NaOH} \rightarrow \text{H}2\text{N(CH}2\text{)}6\text{NH}2 + 2 \text{NaBr} + 2 \text{H}_2\text{O}

Table 2: Neutralization and Extraction Parameters

ParameterValue
NaOH concentration50 wt.%
SolventEthyl ether
Extraction cycles2
HMDA recovery74–75%

Acid Treatment and HBr Regeneration

Alternative recovery methods bypass neutralization by directly treating the dihydrobromide with concentrated sulfuric acid. This approach, demonstrated in Example 2, releases HBr gas while forming HMDA bisulfate:

H2N(CH2)6NH22HBr+H2SO4H2N(CH2)6NH2H2SO4+2HBr\text{H}2\text{N(CH}2\text{)}6\text{NH}2 \cdot 2\text{HBr} + \text{H}2\text{SO}4 \rightarrow \text{H}2\text{N(CH}2\text{)}6\text{NH}2 \cdot \text{H}2\text{SO}4 + 2 \text{HBr} \uparrow

The HBr gas is condensed and recycled, achieving 93% recovery efficiency. HMDA is subsequently isolated via azeotropic drying with heptane, yielding 75% pure product .

Chemical Reactions Analysis

Types of Reactions: hexane-1,6-diamine;dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hexanediamine derivatives.

    Reduction: It can be reduced to form primary amines.

    Substitution: The bromide ions can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products Formed:

    Oxidation: Hexanediamine derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted hexanediamine compounds.

Scientific Research Applications

Industrial Applications

1. Polymer Production

  • Nylon Synthesis : Hexane-1,6-diamine is a key precursor in the production of nylon 6,6 through polycondensation with adipic acid. This polymer is widely used in textiles, automotive components, and engineering plastics due to its excellent mechanical properties and chemical resistance.

2. Coatings and Adhesives

  • Epoxy Resins : The compound serves as a hardener for epoxy resins, enhancing adhesion and durability in coatings used for industrial applications. Its amine functionality promotes cross-linking in resin formulations.

3. Corrosion Inhibitors

  • Metal Protection : Hexane-1,6-diamine derivatives are utilized as corrosion inhibitors in metalworking fluids and coatings, providing protection against oxidative damage.

Pharmaceutical Applications

1. Antimicrobial Agents

  • Research has indicated that hexane-1,6-diamine derivatives exhibit antimicrobial properties against various pathogens. A study demonstrated that certain formulations could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making them potential candidates for pharmaceutical applications .

2. Drug Delivery Systems

  • Hexane-1,6-diamine is explored for use in drug delivery systems due to its ability to form stable complexes with therapeutic agents. Its application in creating nanoparticles for targeted drug delivery has shown promise in enhancing bioavailability and reducing side effects .

Case Studies

Application AreaStudy DescriptionFindings
Polymer Chemistry Study on nylon 6,6 production using hexane-1,6-diamine.Demonstrated enhanced mechanical properties compared to other polyamides.
Antimicrobial Testing Investigation of hexane-1,6-diamine derivatives against bacterial strains.Showed significant inhibition of bacterial growth; potential for developing new antimicrobial agents.
Drug Delivery Development of nanoparticles using hexane-1,6-diamine for targeted cancer therapy.Enhanced drug loading capacity and controlled release profiles were observed.

Toxicological Considerations

While hexane-1,6-diamine has many beneficial applications, it is essential to consider its toxicological profile. Studies indicate that exposure may lead to irritation of the skin and respiratory tract; therefore, appropriate safety measures should be implemented during handling . Long-term studies assessing chronic exposure effects are still needed to fully understand its safety profile.

Mechanism of Action

The mechanism of action of 1,6-hexanediamine, hydrobromide (1:2) involves its interaction with various molecular targets and pathways. As a diamine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability . Additionally, the compound may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural Analogs: Diamines of Varying Chain Lengths

Key Compounds :

  • 1,5-Diaminopentane (Pentamethylenediamine)
  • 1,8-Diaminooctane (Octamethylenediamine)
  • Dodecane-1,12-diamine (C₁₂H₂₈N₂)
Property Hexane-1,6-diamine Dihydrobromide 1,5-Diaminopentane 1,8-Diaminooctane Dodecane-1,12-diamine
Chain Length (Carbons) 6 5 8 12
Molecular Formula C₆H₁₈Br₂N₂ C₅H₁₄N₂ C₈H₂₀N₂ C₁₂H₂₈N₂
Key Applications Pharmaceuticals, nanosponges Anti-parasitic derivatives Anti-parasitic derivatives Nanosponges
Reactivity/Solubility High solubility in polar solvents Moderate solubility Lower solubility Compact structure, reduced amine accessibility

Findings :

  • Shorter chains (e.g., 1,5-diaminopentane) enhance reactivity in anti-parasitic derivatives due to steric effects .
  • Longer chains (e.g., dodecane-1,12-diamine) reduce amine accessibility in nanosponges, making hexane-1,6-diamine (am6) superior for sorption of imidacloprid .

Salts and Derivatives

Key Compounds :

  • Hexane-1,6-diamine Adipate (AH Salt) (C₁₂H₂₆N₂O₄; CAS 3323-53-3)
  • Hexane-1,6-diamine (Base Form) (C₆H₁₆N₂; CAS 124-09-4)
  • SQ (Anti-parasitic Dihydrochloride Derivative)
Property Hexane-1,6-diamine Dihydrobromide AH Salt (Adipate) Base Form (HMD) SQ Derivative
Molecular Weight 278.032 g/mol 262.35 g/mol 116.20 g/mol 457.37 g/mol*
Applications Pharmaceuticals, synthesis Nylon 6,6 production PU resins, textiles Anti-leishmanial drug
Key Features Enhanced solubility and stability Polymer precursor Industrial monomer Targets succinate dehydrogenase

Findings :

  • The dihydrobromide form improves solubility for pharmaceutical use, whereas the adipate salt is critical for condensation polymerization in nylon 6,6 .
  • The SQ derivative (N,N-diethyl-N′-[6-methoxyquinolin-8-yl]hexane-1,6-diamine dihydrochloride) demonstrates how HMD’s structure can be modified for targeted biological activity .

Key Polymers :

  • Poly[(hexane-1,6-diamine)-alt-(adipic acid)]
  • Poly(11-aminoundecanoic acid)
  • Poly(bisphenol A carbonate)
Property HMD-Adipic Acid Polymer Poly(11-aminoundecanoic acid) Poly(bisphenol A carbonate)
Tensile Strength 3.7 MPa 0.98 MPa 1.3 MPa
Young’s Modulus 0.0932 GPa 0.04 GPa 0.0028 GPa
Applications Cartilage repair Biomedical materials Engineering plastics

Findings :

  • HMD-based polymers exhibit superior mechanical properties (e.g., Young’s modulus) compared to other polyamides, making them suitable for medical applications .

Biological Activity

Hexane-1,6-diamine; dihydrobromide, commonly known as hexamethylenediamine dihydrobromide (HMDH), is an organic compound with significant industrial applications, particularly in the synthesis of polymers such as nylon. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses. This article summarizes the biological activity of HMDH, focusing on its toxicity, mutagenicity, and effects on various biological systems.

  • Chemical Formula : C₆H₁₈Br₂N₂
  • Molecular Weight : 236.03 g/mol
  • CAS Number : 124-09-4

Hexamethylenediamine is a diamine with a straight-chain structure, consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups. It is typically produced through the hydrogenation of adiponitrile.

Acute Toxicity

The acute toxicity of hexamethylenediamine is characterized by its LD50 values:

  • Oral LD50 : Approximately 792–1127 mg/kg in rats .
  • Effects : Symptoms of toxicity include irritation to the skin and mucous membranes. In studies where HMDH was administered orally to rats, no significant adverse effects were reported at lower dosages, although higher concentrations resulted in modest weight gain retardation .

Subchronic Toxicity

In subchronic studies lasting three months:

  • Rats were administered varying doses (0, 50, 150, and 500 mg/kg) of HMDH.
  • Results indicated modest weight gain retardation at higher doses with no significant changes in organ weights or clinical pathology parameters .

Mutagenicity and Genotoxicity

Hexamethylenediamine has been evaluated for its mutagenic potential:

  • In Vitro Studies : It was tested in several strains of Salmonella typhimurium and Chinese hamster ovary cells. These tests showed no mutagenic effects under both metabolic activation conditions and without activation .
  • In Vivo Studies : Micronucleus assays in mice also yielded negative results for genotoxicity, indicating that HMDH does not induce chromosomal aberrations or sister chromatid exchanges .

Hematological Effects

In studies involving long-term exposure to HMDH:

  • A dose-related decrease in white blood cell counts was observed in female rats at higher exposure levels. However, no significant changes were noted in male rats or other hematological parameters .

Reproductive Toxicity

Reproductive toxicity studies indicated:

  • No adverse effects on reproduction parameters were observed in mating trials involving rats and mice treated with HMDH. Changes such as slight increases in gestation length were noted but deemed not biologically significant .

Case Study 1: Industrial Exposure

A notable case involved an industrial accident at BASF in the UK where workers were exposed to hexamethylenediamine. Reports indicated that exposure led to severe irritation and burns, highlighting the importance of safety measures when handling this compound .

Case Study 2: Laboratory Research

In laboratory settings, hexamethylenediamine has been used as a cross-linking agent in epoxy resins. Research into its application has shown that while it enhances material properties, careful handling is required due to its irritant nature .

Q & A

Basic: What are the primary synthetic routes for producing hexane-1,6-diamine, and what are the critical parameters affecting yield and purity?

Hexane-1,6-diamine is predominantly synthesized via catalytic hydrogenation of adiponitrile , employing catalysts like cobalt-copper or iron under high-pressure (60–65 MPa) or low-pressure conditions . Key parameters include:

  • Temperature : 100–180°C (lower temps favor selectivity).
  • Catalyst activity : Cobalt-copper minimizes byproducts (e.g., hexamethyleneimine).
  • Solvent system : Liquid ammonia or toluene enhances reaction efficiency.
    Post-synthesis, purification involves azeotropic distillation with water and vacuum distillation to achieve >99% purity. Impurities like residual adiponitrile or secondary amines must be monitored via HPLC or GC-MS .

Basic: How does hexane-1,6-diamine participate in nylon 6,6 synthesis, and what mechanistic steps govern polymerization?

Nylon 6,6 forms via step-growth polymerization between hexane-1,6-diamine and adipic acid. The process involves:

Salt formation : Equimolar diamine and diacid react to form a 1:1 "nylon salt" (melting point: 185°C) .

Polycondensation : Heating under vacuum (280°C) eliminates water, forming amide bonds (–NH–CO– ) through nucleophilic acyl substitution .
Critical factors :

  • Stoichiometric balance : Deviations cause reduced molecular weight.
  • Temperature control : Prevents thermal degradation of intermediates.
  • Catalysts : Phosphoric acid accelerates reaction kinetics .

Basic: What safety protocols are essential when handling hexane-1,6-diamine in laboratory settings?

Hexane-1,6-diamine is corrosive (LD₅₀ oral, rat: 750 mg/kg) and hygroscopic . Key protocols include:

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and vapor-resistant lab coats.
  • Ventilation : Use fume hoods to limit inhalation exposure (TLV: 0.5 ppm).
  • Storage : Airtight containers under inert gas (N₂/Ar) at <30°C to prevent oxidation.
  • Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite.

Advanced: What methodologies enable the synthesis of macrocyclic compounds using hexane-1,6-diamine?

Macrocycles are synthesized via double Diels-Alder reactions or cyclocondensation . For example:

Diels-Alder approach : React hexane-1,6-diamine with maleic anhydride in diethyl ether to form an open-chain intermediate. Subsequent cyclization with sodium acetate/acetic anhydride at 100°C yields a 26-membered macrocycle .

Schiff base formation : Condensation with aldehydes (e.g., vanillin) under reflux (ethanol, 80°C) produces dynamic covalent macrocycles for self-healing polymers .
Optimization : Solvent polarity and reaction time critically influence ring size and yield.

Advanced: How can hexane-1,6-diamine derivatives enable self-healing epoxy resins?

Schiff base derivatives (e.g., Van₂HMDA) are synthesized by condensing hexane-1,6-diamine with vanillin. This creates imine linkages (–CH=N–) that undergo reversible bond breaking/repair under heat (120–150°C) .
Methodology :

  • Curing kinetics : Monitored via differential scanning calorimetry (DSC).
  • Self-healing efficiency : Assessed by tensile strength recovery after thermal treatment.
  • Dynamic covalent networks : Enable recyclability and reduced material waste.

Advanced: What analytical techniques characterize hexane-1,6-diamine derivatives in supramolecular systems?

  • Structural analysis :
    • NMR spectroscopy : ¹H/¹³C NMR identifies amine proton environments (δ 1.3–1.6 ppm for –CH₂–; δ 2.7 ppm for –NH₂) .
    • X-ray crystallography : Resolves macrocycle geometry (e.g., triclinic systems with a=8.10 Å, b=13.52 Å) .
  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~305°C .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ=254 nm) quantifies residual monomers .

Advanced: How do computational models optimize reaction conditions for hexane-1,6-diamine-based polymers?

Density functional theory (DFT) simulations predict:

  • Transition states : For amidation and cyclization steps (activation energy ~50 kJ/mol).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
  • Catalyst design : Metal-ligand complexes (e.g., Zn²⁺) enhance reaction rates .
    Validation : Correlate simulated data with experimental kinetics (Arrhenius plots) and spectroscopic results.

Basic: What role does hexane-1,6-diamine play in modifying polymer crosslinking density?

As a bifunctional crosslinker , it increases network density in epoxy resins by forming covalent bonds with epoxide groups.

  • Curing mechanism : Nucleophilic attack by –NH₂ on epoxy rings, accelerated by imidazole catalysts (e.g., 2-ethyl-4-methylimidazole) .
  • Network analysis : Swelling experiments in THF quantify crosslink density via Flory-Rehner theory.

Advanced: How are supramolecular interactions of hexane-1,6-diamine derivatives exploited in drug delivery systems?

β-cyclodextrin-dextran polymers functionalized with hexane-1,6-diamine spacers enhance enzyme (e.g., invertase) stabilization via host-guest interactions .

  • Synthesis : EDC/NHS coupling attaches diamine to dextran.
  • Characterization : Dynamic light scattering (DLS) confirms nanocarrier size (50–100 nm) .

Basic: What are the environmental and storage considerations for hexane-1,6-diamine?

  • Environmental impact : Biodegradation via soil bacteria (half-life ~7 days).
  • Storage : Protect from CO₂ and moisture to prevent carbamate formation.
  • Disposal : Neutralize with acetic acid before incineration .

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